Chlorprothixene hydrochloride

描述

Chlorprothixene hydrochloride is a typical antipsychotic drug belonging to the thioxanthene class. It is primarily used in the treatment of psychotic disorders such as schizophrenia and acute mania associated with bipolar disorders . This compound is known for its strong sedative properties and is also used to manage anxiety, insomnia, and severe nausea in hospitalized patients .

准备方法

Synthetic Routes and Reaction Conditions

Chlorprothixene hydrochloride is synthesized through a series of chemical reactions starting from thioxanthene derivatives. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .

化学反应分析

Oxidation Reactions

Chlorprothixene undergoes oxidation under controlled conditions, enabling its fluorimetric quantification :

| Reaction | Conditions | Product Characteristics |

|---|---|---|

| Oxidation with dilute HNO₃ (0.1 mol/L) | 100°C for 30 minutes | Fluorescent derivative with λ<sub>ex</sub> = 345 nm, λ<sub>em</sub> = 438 nm |

Mechanistic insight:

- Nitric acid oxidizes the thioxanthene ring, generating a conjugated system responsible for fluorescence. This reaction is pH-dependent and forms the basis for sensitive analytical methods .

Metabolic Reactions

Though beyond synthetic chemistry, metabolic pathways inform degradation under biological conditions:

- N-Demethylation : Hepatic CYP450 enzymes convert chlorprothixene to N-desmethylchlorprothixene , a major metabolite .

- Sulfoxidation : The sulfur atom in the thioxanthene ring may oxidize to sulfoxide derivatives .

Analytical and Stability Data

Comparative Reactivity

Chlorprothixene’s reactivity differs from phenothiazines due to sulfur’s lower electronegativity, influencing:

科学研究应用

Clinical Applications

1. Treatment of Psychotic Disorders

Chlorprothixene is primarily indicated for the treatment of psychotic disorders such as schizophrenia and acute mania associated with bipolar disorder. It functions as a typical antipsychotic by blocking dopamine D2 receptors in the brain, which helps mitigate symptoms of psychosis .

2. Management of Anxiety and Insomnia

Beyond its antipsychotic effects, chlorprothixene is also employed in managing anxiety and insomnia, particularly in pre- and postoperative settings. Its sedative properties make it beneficial for patients experiencing anxiety related to surgical procedures .

3. Antiemetic Effects

Chlorprothixene exhibits antiemetic properties, making it useful in treating severe nausea and vomiting, especially in hospitalized patients undergoing chemotherapy or other treatments that induce emesis .

4. Off-label Uses

Chlorprothixene has been used off-label for conditions such as alcohol and opioid withdrawal, nonpsychotic irritability, and aggression in pediatric patients. While its antidepressant and analgesic effects are not definitively proven, some studies suggest potential benefits when used alongside other medications .

Pharmacological Mechanism

Chlorprothixene acts on multiple neurotransmitter systems:

- Dopamine Receptors : Primarily antagonizes D2 receptors, reducing dopaminergic activity linked to psychosis.

- Serotonin Receptors : Blocks 5-HT2A receptors, which may contribute to its mood-stabilizing effects.

- Histamine and Adrenergic Receptors : Its action on H1 and α1-adrenergic receptors contributes to its sedative effects .

Research Applications

Chlorprothixene's broad receptor affinity makes it a valuable tool in neuropharmacological research:

- Neurotransmitter Regulation Studies : It is used to investigate the roles of neurotransmitters in cognitive processes and neural plasticity.

- Experimental Models : Researchers utilize chlorprothixene in models to explore the underlying mechanisms of neurological disorders and potential therapeutic interventions .

Case Studies and Clinical Trials

Several studies have documented the efficacy and safety profile of chlorprothixene:

These studies highlight chlorprothixene's role as a versatile agent in treating various psychiatric conditions while maintaining a relatively low incidence of severe side effects compared to other antipsychotics.

作用机制

Chlorprothixene hydrochloride exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action depresses the release of hypothalamic and hypophyseal hormones and affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . The compound also blocks serotonin, histamine, muscarinic, and alpha1 adrenergic receptors, contributing to its antipsychotic and sedative effects .

相似化合物的比较

Similar Compounds

Chlorpromazine: Another typical antipsychotic with similar sedative and antipsychotic properties.

Thioridazine: Known for its antipsychotic effects but with a different side effect profile.

Fluphenazine: A potent antipsychotic with a longer duration of action compared to chlorprothixene hydrochloride.

Uniqueness

This compound is unique due to its strong sedative properties and its ability to manage a wide range of psychiatric symptoms. It is also structurally distinct from other antipsychotics, which contributes to its unique pharmacological profile .

生物活性

Chlorprothixene hydrochloride is a thioxanthene derivative that exhibits a range of biological activities primarily through its action as an antagonist at various neurotransmitter receptors. This article explores the pharmacological profile, mechanisms of action, and relevant research findings regarding the biological activity of this compound.

Pharmacological Profile

This compound is classified as a typical antipsychotic, with notable antagonistic effects on several receptors:

- Dopamine Receptors : It inhibits D1, D2, D3, and D5 receptors.

- Serotonin Receptors : It acts on 5-HT2, 5-HT6, and 5-HT7 receptors.

- Histamine Receptors : It blocks H1 receptors.

- Muscarinic Receptors : It has effects on M1 through M5 receptors.

- Alpha-Adrenergic Receptors : It antagonizes alpha1 adrenergic receptors.

The binding affinities (Ki values) for these receptors are summarized in the following table:

| Receptor | Ki Value (nM) | Affinity |

|---|---|---|

| D1 | 18 | Moderate |

| D2 | 2.96 | High |

| D3 | 4.56 | High |

| D5 | 9 | Moderate |

| H1 | 3.75 | High |

| H3 | >1000 | Very Low |

| M1 | 11–26 | Moderate |

| Alpha1 | Not specified | - |

Chlorprothixene's ability to block these receptors contributes to its antipsychotic and anxiolytic properties while minimizing extrapyramidal symptoms compared to other typical antipsychotics like chlorpromazine .

Chlorprothixene's therapeutic effects are primarily mediated through its antagonism of dopamine and serotonin receptors. By blocking postsynaptic mesolimbic dopaminergic receptors, it reduces dopaminergic activity associated with psychotic symptoms. Additionally, its action on serotonin receptors is linked to its antidepressant and anxiolytic effects .

In vitro studies have shown that chlorprothixene also inhibits GABAA receptor activity, which may further enhance its sedative properties . The compound has demonstrated efficacy in various models of disease, including:

- Antiviral Activity : Chlorprothixene has been shown to inhibit SARS-CoV replication in Vero cells with IC50 values ranging from 13.0 μM to 18.5 μM depending on the viral strain .

- Anti-inflammatory Effects : In murine models of cystic fibrosis, it restored ceramide concentrations and reduced lung inflammation .

Clinical Studies and Findings

Several studies have investigated the clinical implications of chlorprothixene use:

- A study comparing low-dose chlorprothixene with quetiapine indicated an increased risk of cardiometabolic events associated with chlorprothixene use, highlighting the need for careful monitoring in patients .

- Research has also indicated that chlorprothixene may influence metabolic pathways leading to disturbances such as impaired glucose metabolism and dyslipidemia, similar to other atypical antipsychotics like olanzapine .

Case Studies

- Case Study on Cystic Fibrosis : In a murine model, chlorprothixene treatment significantly reduced lung inflammation and improved ceramide levels in bronchial epithelial cells. This suggests potential therapeutic applications beyond psychiatric disorders, particularly in inflammatory lung diseases .

- Antiviral Efficacy Against SARS-CoV : In vitro studies demonstrated that chlorprothixene inhibited multiple strains of SARS-CoV at clinically relevant concentrations, suggesting its potential role in treating viral infections .

属性

CAS 编号 |

6469-93-8 |

|---|---|

分子式 |

C18H19Cl2NS |

分子量 |

358.4 g/mol |

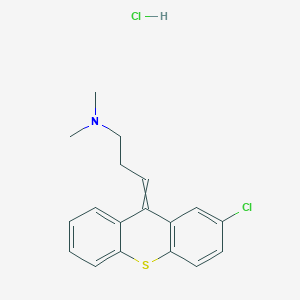

IUPAC 名称 |

(3Z)-3-(2-chlorothioxanthen-9-ylidene)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C18H18ClNS.ClH/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18;/h3-4,6-10,12H,5,11H2,1-2H3;1H/b14-7-;/i1D3,2D3; |

InChI 键 |

YWKRLOSRDGPEJR-AMOYUKCJSA-N |

SMILES |

CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |

手性 SMILES |

[2H]C([2H])([2H])N(CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H].Cl |

规范 SMILES |

CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |

外观 |

Assay:≥98%A crystalline solid |

Key on ui other cas no. |

6469-93-8 |

Pictograms |

Acute Toxic |

溶解度 |

>52.8 [ug/mL] (The mean of the results at pH 7.4) |

同义词 |

(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamine Hydrochloride; Truxal Hydrochloride; cis-Chlorprothixene Hydrochloride; Taractan; Truxal; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。